ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate
Description
Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is a pyridazinone derivative characterized by a 5,6-dihydropyridazin-6-one core. Key structural features include:
- A styryl group at position 3 of the pyridazinyl ring, substituted with a 4-isopropyl moiety on the phenyl ring.
- An ethyl acetate functional group at position 2 of the pyridazinyl ring.
This structure positions the compound within a broader class of pyridazinone derivatives studied for their pharmacological and material properties. The 4-isopropylstyryl substituent introduces steric bulk and lipophilicity, which may influence bioavailability and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-[6-oxo-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-4,5-dihydropyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-24-19(23)13-21-18(22)12-11-17(20-21)10-7-15-5-8-16(9-6-15)14(2)3/h5-10,14H,4,11-13H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCZSUIMRWATDL-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridazinone derivatives vary primarily in substituents on the styryl group and the ester moiety. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Impact on Physicochemical Properties :
- The 4-isopropylstyryl group in the target compound increases molecular weight (328.41 g/mol) compared to unsubstituted styryl (286.33 g/mol) and 4-methoxystyryl (314.34 g/mol) analogues. This substituent enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- The 4-methoxystyryl derivative exhibits a lower predicted pKa (-1.26 vs. 1.62 for unsubstituted styryl), likely due to electron-donating effects of the methoxy group stabilizing deprotonation .
Ester Group Variations :
- Replacement of ethyl with isopropyl (as in ) marginally reduces polarity and may affect metabolic stability due to steric hindrance of ester hydrolysis .
Biological Relevance: Compounds with chlorophenyl substituents (e.g., ) are often explored for pesticidal or cytotoxic activity due to halogen-mediated interactions with biological targets . Derivatives with hydrazide functionalities (e.g., ) demonstrate cytotoxicity, suggesting that the pyridazinone core is a viable scaffold for anticancer agents .
Limitations and Contradictions:
- The cytotoxic activity noted in cannot be directly extrapolated to the target compound without empirical data .
Biological Activity
Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound has a complex structure characterized by the presence of a pyridazine ring and an isopropylstyryl group. Its molecular formula is , with a molecular weight of approximately 314.39 g/mol. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)C1=C(N=N1)C(=O)C(C)C=C(C)C
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit the proliferation of cancer cells in vitro:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it displays activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
A series of case studies have been conducted to further explore the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Researchers treated various cancer cell lines (e.g., breast and lung cancer) with different concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM depending on the cell line.
-
Antimicrobial Efficacy Testing :
- The compound was tested against clinical isolates of bacteria.
- Results demonstrated significant inhibition zones in agar diffusion assays, supporting its potential as an antimicrobial agent.
-
Inflammation Model Studies :
- In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
